molecular formula C11H7Br3O2S B14424320 2-(Tribromomethanesulfonyl)naphthalene CAS No. 85095-67-6

2-(Tribromomethanesulfonyl)naphthalene

Cat. No.: B14424320
CAS No.: 85095-67-6
M. Wt: 442.95 g/mol
InChI Key: QVEZHRZYWJBDJX-UHFFFAOYSA-N
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Description

2-(Tribromomethanesulfonyl)naphthalene is a halogenated naphthalene derivative characterized by a tribromomethanesulfonyl (-SO₂CBr₃) substituent at the 2-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the electron-withdrawing and sterically bulky tribromomethanesulfonyl group, which confers unique chemical and physical properties.

Properties

CAS No.

85095-67-6

Molecular Formula

C11H7Br3O2S

Molecular Weight

442.95 g/mol

IUPAC Name

2-(tribromomethylsulfonyl)naphthalene

InChI

InChI=1S/C11H7Br3O2S/c12-11(13,14)17(15,16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

QVEZHRZYWJBDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tribromomethanesulfonyl)naphthalene typically involves the bromination of naphthalene followed by sulfonylation. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 2-bromonaphthalene. This intermediate is then treated with tribromomethanesulfonyl chloride under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(Tribromomethanesulfonyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tribromomethanesulfonyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted naphthalene derivatives, while oxidation reactions can produce naphthoquinones or other oxidized products .

Mechanism of Action

The mechanism of action of 2-(Tribromomethanesulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-Naphthalenesulfonyl Chloride
  • Structure : Features a sulfonyl chloride (-SO₂Cl) group at the 2-position of naphthalene.
  • Key Differences : The tribromomethanesulfonyl group in the target compound replaces chlorine with -CBr₃, significantly increasing molecular weight (226.68 g/mol for sulfonyl chloride vs. ~468.7 g/mol for the tribromomethanesulfonyl derivative) and steric bulk .
  • Physical Properties : 2-Naphthalenesulfonyl chloride has a melting point (mp) of 74–78°C , while the brominated analogue likely has a higher mp due to stronger van der Waals forces.
  • Reactivity : Sulfonyl chlorides are reactive intermediates in nucleophilic substitution reactions. The tribromomethanesulfonyl group may act as a brominating agent or participate in radical reactions due to the stability of Br• radicals.
1-Methylnaphthalene and 2-Methylnaphthalene
  • Structure : Methyl (-CH₃) substituents at the 1- or 2-position of naphthalene.
  • Key Differences : The methyl group is electron-donating, whereas the tribromomethanesulfonyl group is strongly electron-withdrawing. This difference drastically alters electronic properties and reactivity.
1-Fluoronaphthalene
  • Structure : Fluorine atom at the 1-position of naphthalene.
  • Key Differences : Fluorine is electronegative but less bulky than -SO₂CBr₃. The tribromomethanesulfonyl group’s size and polarity may reduce volatility compared to halogenated analogues like 1-fluoronaphthalene .

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Reactivity Profile
2-(Tribromomethanesulfonyl)naphthalene -SO₂CBr₃ ~468.7 >100 (estimated) Low in water, soluble in organic solvents Electrophilic substitutions, bromination
2-Naphthalenesulfonyl chloride -SO₂Cl 226.68 74–78 Reacts with polar protic solvents Nucleophilic acyl substitution
1-Methylnaphthalene -CH₃ 142.20 −30.5 Hydrophobic Electrophilic aromatic substitution
1-Fluoronaphthalene -F 146.15 −63 Low polarity Radical reactions, halogen exchange

Toxicity and Environmental Impact

  • Methylnaphthalenes : Documented to cause hemolytic anemia, cataracts, and respiratory distress in rodents . Human exposure risks include occupational inhalation and environmental contamination .
  • The sulfonyl group may enhance metabolic stability, leading to prolonged environmental retention. Toxicity data are scarce, but brominated analogues are linked to endocrine disruption and neurotoxicity .

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) : Used for detecting naphthalene derivatives like fluorescent whitening agents (e.g., 1,4-bis(2-benzoxazolyl)naphthalene) with fluorescence detection (LOD: 0.05–0.3 mg/L) . Similar methods could be adapted for the target compound by optimizing mobile phases (e.g., acetonitrile/ammonium acetate gradients).
  • Biomonitoring : Gas chromatography-mass spectrometry (GC-MS) is recommended for naphthalene metabolites in biological samples . However, the tribromomethanesulfonyl group’s thermal stability may require alternative ionization techniques.

Biological Activity

2-(Tribromomethanesulfonyl)naphthalene is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action based on recent research findings.

  • Chemical Formula : C₁₄H₈Br₃O₂S
  • Molecular Weight : 427.99 g/mol
  • Structure : The compound consists of a naphthalene ring substituted with a tribromomethanesulfonyl group, which enhances its reactivity and biological activity.

Antibacterial and Antifungal Activity

Recent studies have demonstrated that compounds related to the naphthalene structure exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains and fungi. Specifically, the compound's ability to disrupt microbial membrane integrity contributes to its antimicrobial efficacy .

Table 1: Antibacterial and Antifungal Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Apoptotic Potential

Flow cytometry studies have indicated that 2-(Tribromomethanesulfonyl)naphthalene induces apoptosis in cancer cell lines. The compound was found to decrease mitochondrial membrane potential significantly, suggesting that it may trigger intrinsic apoptotic pathways .

Table 2: Apoptotic Induction in Cancer Cell Lines

Cell LineApoptotic Rate (%)Mitochondrial Membrane Potential (%)Reference
HeLa14.2358.87
MCF-720.5055.00

Molecular Docking Studies

Molecular docking studies reveal that the compound interacts with key enzymes involved in cancer progression. Notably, it has been shown to inhibit the VEGFR-2 enzyme, which plays a critical role in angiogenesis. The IC50 value for this inhibition was determined to be approximately 0.098 ± 0.005 μM .

Figure 1: Molecular Interaction with VEGFR-2

  • The docking analysis indicates several hydrogen bonds between the compound and amino acids within the active site of VEGFR-2, enhancing its binding affinity.

Reactive Oxygen Species (ROS) Generation

The compound has also been implicated in the generation of reactive oxygen species, which can lead to oxidative stress in cells. This mechanism is crucial for its anticancer activity as ROS can induce DNA damage and apoptosis in malignant cells .

Clinical Observations

Case studies involving naphthalene derivatives have highlighted their potential toxicity and therapeutic effects. For example, reports on naphthalene poisoning have illustrated how compounds with similar structures can lead to severe health issues like hemolysis and methemoglobinemia, emphasizing the need for careful handling and dosage regulation in therapeutic applications .

Table 3: Case Study Summary on Naphthalene Toxicity

Case DescriptionSymptomsTreatmentReference
Ingestion of mothballsHemolysis, renal failureMethylene blue, N-acetylcysteine
Accidental ingestionMethemoglobinemia, acute kidney injurySupportive care, dialysis

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